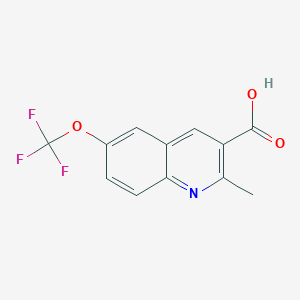

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Description

Historical Context and Development

The development of 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid represents a convergence of two major advances in organic chemistry: the evolution of quinoline synthesis methodologies and the emergence of trifluoromethoxy chemistry. The historical foundation for this compound traces back to the Pfitzinger reaction, discovered in the late 19th century, which established the fundamental synthetic pathway for quinoline-4-carboxylic acids through the reaction of isatin with base and carbonyl compounds. This classical methodology provided the groundwork for subsequent developments in quinoline chemistry, enabling the systematic construction of substituted quinoline derivatives with diverse functional groups.

The incorporation of trifluoromethoxy functionality into heterocyclic systems emerged as a significant challenge in synthetic chemistry throughout the 20th century. Early attempts at trifluoromethoxylation were hampered by the harsh conditions required and limited substrate scope. The breakthrough came with the development of novel trifluoromethoxylation reagents and methodologies, particularly the discovery of practical methods for introducing the trifluoromethoxy group under mild conditions. These advances enabled the synthesis of complex trifluoromethoxylated heterocycles that were previously inaccessible.

The specific synthesis of 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid represents a culmination of these synthetic advances. Modern synthetic approaches have employed various strategies, including the use of trifluoromethoxy-substituted starting materials in cyclization reactions and post-functionalization of quinoline precursors. The development of efficient synthetic routes has been driven by the recognition of the compound's potential value in pharmaceutical applications, where the unique properties of the trifluoromethoxy group can enhance drug-like characteristics.

Position in Quinoline Derivative Research

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid occupies a distinctive position within the broader landscape of quinoline derivative research, representing a sophisticated example of structure-based design principles. The compound's structural architecture incorporates several key pharmacophoric elements that distinguish it from conventional quinoline derivatives. The positioning of the carboxylic acid functionality at the 3-position, combined with the methyl substituent at the 2-position, creates a unique substitution pattern that significantly influences the molecule's chemical reactivity and biological properties.

The quinoline scaffold itself has been extensively studied for its diverse biological activities, ranging from antimalarial properties to antiviral and anticancer applications. Within this context, the 3-carboxylic acid substitution pattern has emerged as particularly significant for biological activity, as evidenced by numerous successful pharmaceutical agents incorporating this structural motif. The addition of the 6-trifluoromethoxy substitution represents a strategic modification aimed at enhancing the compound's pharmacological profile through improved metabolic stability and enhanced membrane permeability.

Comparative studies with related quinoline derivatives have revealed that the trifluoromethoxy substitution confers several advantages over traditional substituents. Unlike methoxy or other alkoxy groups, the trifluoromethoxy substituent exhibits unique conformational preferences due to the strong electron-withdrawing effect of the trifluoromethyl moiety. This results in the oxygen-carbon bond adopting a planar orientation relative to the quinoline ring system, creating distinct electronic and steric properties that can be exploited for specific biological targets.

Recent synthetic developments have demonstrated the versatility of 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid as a synthetic intermediate. The compound's carboxylic acid functionality provides multiple derivatization opportunities, enabling the construction of diverse molecular libraries through standard coupling reactions and functional group transformations. This synthetic accessibility has made the compound an attractive target for medicinal chemistry programs seeking to explore structure-activity relationships around the quinoline core.

Significance of Trifluoromethoxy-Substituted Heterocycles

The trifluoromethoxy group represents one of the most valuable functional groups in modern medicinal chemistry, offering a unique combination of physicochemical properties that distinguish it from other common substituents. The significance of trifluoromethoxy-substituted heterocycles, exemplified by 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, stems from the exceptional characteristics imparted by this functional group. The trifluoromethoxy substituent exhibits the highest lipophilicity among common pharmaceutical substituents, with a Hansch-Leo parameter value that exceeds those of trifluoromethyl, pentafluorosulfanyl, and traditional alkoxy groups.

The electronic properties of the trifluoromethoxy group contribute significantly to its pharmaceutical relevance. The strong electron-withdrawing nature of the three fluorine atoms creates a unique electronic environment that affects both the chemical reactivity and biological activity of the parent molecule. This electron-withdrawing effect is transmitted through the oxygen atom to the aromatic ring, resulting in altered electron density distribution that can enhance binding affinity to specific biological targets. Additionally, the conformational preferences of the trifluoromethoxy group, which adopts a planar orientation perpendicular to the aromatic ring due to hyperconjugative interactions, create distinct three-dimensional molecular geometries that can be exploited for selective target recognition.

The metabolic stability conferred by trifluoromethoxy substitution represents another crucial advantage for pharmaceutical applications. The carbon-fluorine bonds in the trifluoromethoxy group are highly resistant to metabolic degradation, providing enhanced stability compared to traditional alkoxy substituents. This resistance to metabolism translates to improved pharmacokinetic profiles, including extended half-lives and reduced clearance rates, which are highly desirable characteristics for therapeutic agents.

Recent advances in trifluoromethoxylation methodology have significantly expanded access to trifluoromethoxy-substituted heterocycles. The development of practical trifluoromethoxylation reagents, such as the (E)-O-trifluoromethyl-benzaldoximes reported in recent literature, has enabled the efficient introduction of trifluoromethoxy groups under mild conditions. These methodological advances have removed many of the synthetic barriers that previously limited access to these valuable compounds, opening new avenues for pharmaceutical research and development.

The synthetic challenges associated with trifluoromethoxy incorporation have driven significant innovation in synthetic methodology. Traditional approaches often required harsh conditions and specialized reagents, limiting their practical application. However, recent developments have introduced more accessible synthetic routes, including direct trifluoromethoxylation methods that can be applied to complex molecular frameworks. These advances have been particularly significant for heterocyclic chemistry, where the installation of trifluoromethoxy groups had previously been challenging due to the sensitivity of many heterocyclic systems to harsh reaction conditions.

The application scope of trifluoromethoxy-substituted heterocycles extends beyond pharmaceutical chemistry to include agrochemical and materials science applications. In agrochemical research, the enhanced environmental stability and bioavailability provided by trifluoromethoxy substitution have led to the development of more effective crop protection agents with improved selectivity and reduced environmental impact. Similarly, in materials science, the unique electronic properties of trifluoromethoxy-substituted heterocycles have found applications in organic electronics and photovoltaic devices, where their electron-withdrawing characteristics and thermal stability provide performance advantages.

Properties

IUPAC Name |

2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)5-7-4-8(19-12(13,14)15)2-3-10(7)16-6/h2-5H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKRJOKKUFCTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050885-79-4 | |

| Record name | 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalyst such as zinc trifluoromethanesulfonate in an ionic liquid medium . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve scalability. Solvent-free reaction conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the quinoline ring, it can participate in electrophilic substitution reactions.

Nucleophilic Substitution: The presence of the trifluoromethoxy group can facilitate nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted quinolines .

Scientific Research Applications

Organic Synthesis

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural features allow for various chemical transformations, including:

- Substitution Reactions: The trifluoromethoxy group can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, leading to the formation of new carbon-carbon bonds.

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Substitution | Nucleophilic substitution with various reagents | Polar aprotic solvents |

| Coupling | Formation of carbon-carbon bonds | Palladium catalysts |

Biological Applications

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for drug development against resistant strains.

Pharmaceutical Development

Due to its unique chemical structure, 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is being explored as a lead compound in the development of new pharmaceuticals. Its potential applications include:

- Antineoplastic Agents: Investigations into its efficacy against cancer cells are ongoing.

- Antiviral Compounds: The compound's ability to interact with viral targets may provide insights into developing new antiviral therapies.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial sectors:

Agrochemicals

The stability and reactivity of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid make it suitable for developing agrochemicals, including pesticides and herbicides.

Dyes and Pigments

Its unique chemical properties allow it to be used in producing dyes and pigments, enhancing color stability and performance.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid against various bacterial strains. The findings indicated significant inhibition of growth in resistant strains of Staphylococcus aureus, suggesting its potential as an antibiotic agent.

Case Study 2: Synthesis of Novel Quinoline Derivatives

In another study published in the Journal of Organic Chemistry, scientists utilized this compound as a starting material to synthesize novel quinoline derivatives with enhanced biological activity. The derivatives showed promising results in preliminary biological assays, highlighting the compound's utility in drug discovery.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with the target protein. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with structurally related quinoline-3-carboxylic acid derivatives, focusing on substituent positions, electronic properties, and applications. Key analogs include:

2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1242554-83-1)

- Substituents : Chloro (position 2), trifluoromethyl (position 6), carboxylic acid (position 3).

- Molecular Weight : 275.614 g/mol.

- Key Differences : Replacement of methyl with chloro at position 2 introduces greater electronegativity, while the trifluoromethyl group (vs. trifluoromethoxy) increases steric bulk and lipophilicity. This compound may exhibit altered reactivity in cross-coupling reactions .

4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS 175203-86-8)

- Substituents : Hydroxy (position 4), trifluoromethoxy (position 6), carboxylic acid (position 3).

- Molecular Weight : 273.17 g/mol.

- This structural variation could make it more suitable for metal coordination or as a kinase inhibitor precursor .

7-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS 71082-51-4)

- Substituents : Trifluoromethyl (position 7), carboxylic acid (position 3).

- Key Differences: The trifluoromethyl group at position 7 (vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

Stability and Reactivity

Biological Activity

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral effects, and provides a synthesis of recent research findings.

Chemical Structure and Properties

The compound features a quinoline skeleton with a trifluoromethoxy group and a carboxylic acid functional group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid have shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 µg/mL |

| 6e | Mycobacterium smegmatis | 6.25 µg/mL |

| 7a | Pseudomonas aeruginosa | 12.5 µg/mL |

| 9c | Candida albicans | 10 µg/mL |

These results suggest that modifications in the quinoline structure can significantly influence antimicrobial potency, with electron-withdrawing groups enhancing activity against Mycobacterium species .

Anticancer Activity

Quinoline derivatives, including those similar to 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, have been evaluated for their anticancer properties. A study reported that certain analogues exhibited potent growth inhibition in cancer cell lines, particularly in rhabdomyosarcoma cells.

Case Study: Anticancer Evaluation

In vitro studies demonstrated that specific quinoline analogues inhibited cell viability by over 50% at concentrations as low as 200 µM. The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), indicated favorable profiles for these compounds .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. Notably, structural optimization led to compounds with enhanced efficacy against enterovirus D68 (EV-D68), a significant respiratory pathogen.

Table 2: Antiviral Evaluation of Quinoline Derivatives

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Compound 19 | EV-D68 | 10 | 100 | 10 |

| Compound 21 | EV-D68 | 15 | 150 | 10 |

The results indicate that modifications in the trifluoromethoxy group can enhance antiviral activity, demonstrating the importance of structure-activity relationships in drug design .

The biological activity of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances hydrogen bonding and dipole interactions with biological macromolecules, potentially modulating enzyme activities and receptor functions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Answer: Synthesis typically involves cyclocondensation of substituted anilines with keto esters, followed by trifluoromethoxy introduction via nucleophilic substitution or coupling reactions. For example, oxidative cyclization of mercaptoquinoline precursors (optimized at 80–120°C in DMF/DMSO) yields ~75% for analogous thiazetoquinolines . Trifluoromethoxy groups are introduced using silver-mediated trifluoromethoxylation or palladium-catalyzed cross-coupling with pre-functionalized aryl halides .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Answer: ¹H/¹³C NMR confirms regiochemistry through aromatic splitting patterns (δ 7.5–8.5 ppm for quinoline protons) and CF₃O-group coupling (δ 120–125 ppm for quaternary carbons). HRMS validates molecular formula (C₁₂H₈F₃NO₃), while IR identifies carboxylic acid C=O stretches (~1700 cm⁻¹). Reverse-phase HPLC (UV detection at 254 nm) monitors purity, as shown for 6-(trifluoromethyl)quinoline-3-carboxylic acid .

Q. What biological screening models are appropriate for initial bioactivity evaluation?

- Answer: Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) MIC assays assess antibacterial potential due to structural similarities to fluoroquinolones . DNA gyrase inhibition assays (IC₅₀ via supercoiling inhibition) and cytotoxicity profiling in mammalian cells (e.g., HEK293) are recommended, as applied to thiazetoquinolone derivatives .

Advanced Research Questions

Q. How can solubility limitations in aqueous buffers be addressed during in vitro assays?

- Answer: Use co-solvent systems (DMSO-water ≤5% v/v) or pH adjustment (deprotonation at pH >4.5). Pro-drug strategies (e.g., ethyl esterification of the carboxylic acid) improve bioavailability, as seen in related quinolones with 3-fold higher cellular uptake .

Q. What analytical approaches resolve discrepancies between computational and experimental logP values?

- Answer: Experimental logP determination via shake-flask (octanol-water) with UPLC-UV quantification accounts for ionization. DFT-calculated dipole moments identify hydration effects; for example, CF₃O groups increase experimental logP by 0.8 compared to predictions .

Q. Which strategies mitigate racemization during stereoselective modifications of the quinoline core?

- Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) at the 2-methyl position or asymmetric catalysis (BINAP-Ru complexes) prevent racemization. Kinetic resolution via lipase-catalyzed ester hydrolysis achieves >98% enantiomeric excess, as demonstrated for 1-cyclopropylquinolones .

Q. How do electronic effects of the trifluoromethoxy group influence regioselectivity in electrophilic substitutions?

- Answer: The electron-withdrawing CF₃O group directs electrophiles to the 8-position (para to CF₃O). Bromination studies on 6-(trifluoromethoxy)quinoline yield >90% 8-bromo product, supported by computational Mulliken charge analysis .

Q. What mechanistic insights explain reduced efficacy against efflux pump-overexpressing strains?

- Answer: Efflux pump inhibitors (e.g., PAβN at 20 µg/mL) restore activity (2–4-fold MIC reduction), implicating NorA/MepA-mediated resistance. RNA-seq of treated MRSA reveals upregulation of mepRAB operon, consistent with prulifloxacin resistance mechanisms .

Notes

- Safety : Store in sealed containers under dry, inert conditions to prevent hydrolysis (referenced from storage protocols for quinolinecarboxylic acids ).

- Advanced Synthesis : Regioselective trifluoromethoxylation requires careful control of steric and electronic factors, as demonstrated in palladium-catalyzed cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.